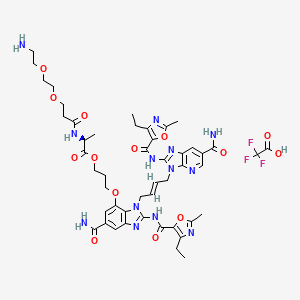
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is a compound that acts as a stimulator of interferon genes (STING). It is used as an active scaffold in the synthesis of immune-stimulating antibody conjugates (ISACs) and has applications in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) involves multiple steps, including the coupling of amino acids and polyethylene glycol (PEG) derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to achieve complete dissolution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar protocols to those used in laboratory settings, with scale-up processes to accommodate larger quantities. The compound is stored at 4°C in sealed containers to prevent moisture exposure .
Chemical Reactions Analysis
Types of Reactions
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) has a wide range of scientific research applications:
Chemistry: Used as a scaffold in the synthesis of complex molecules.
Biology: Acts as a stimulator of interferon genes, playing a role in immune response studies.
Medicine: Used in cancer research to develop immune-stimulating antibody conjugates.
Mechanism of Action
The compound exerts its effects by stimulating the STING pathway, which is involved in the production of interferons and other cytokines. This activation leads to an enhanced immune response, making it useful in cancer immunotherapy. The molecular targets include the STING protein and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
STING agonist-20-Ala-amide-PEG2-C2-NH2: A similar compound without the trifluoroacetate (TFA) salt.
Other STING Agonists: Compounds like DMXAA and ADU-S100, which also target the STING pathway.
Uniqueness
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is unique due to its specific structure, which includes a polyethylene glycol (PEG) linker and an alanine amide group. This structure enhances its solubility and stability, making it more effective in certain applications compared to other STING agonists .
Properties
Molecular Formula |
C48H58F3N13O14 |
|---|---|
Molecular Weight |
1098.0 g/mol |
IUPAC Name |
3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H57N13O12.C2HF3O2/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38;3-2(4,5)1(6)7/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64);(H,6,7)/b9-8+;/t25-;/m0./s1 |
InChI Key |
UOCWKXCWAQALHD-XPQQALLXSA-N |
Isomeric SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















